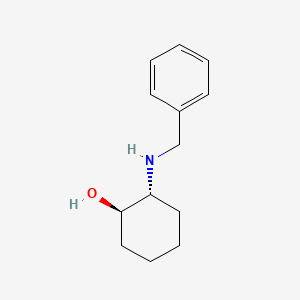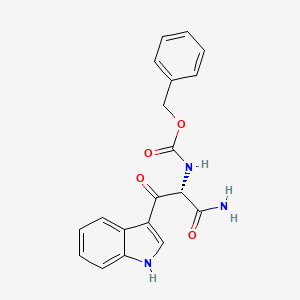![molecular formula C14H12N4O3 B3022224 [2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid CAS No. 1142210-36-3](/img/structure/B3022224.png)
[2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid
Overview
Description
[2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties .
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazolo[3,4-d]pyrimidine compounds, it may inhibit certain enzymes or receptors, leading to changes in cellular function .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Other pyrazolo[3,4-d]pyrimidine compounds have been shown to affect various biochemical pathways, including those involved in cell proliferation and apoptosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other pyrazolo[3,4-d]pyrimidine compounds, it may have potential cytotoxic activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific experimental data, it’s challenging to predict how these factors might impact this compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid typically involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization with formamide. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry
In chemistry, [2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound has shown promise as an inhibitor of certain enzymes, such as protein tyrosine kinases, which are involved in cancer cell proliferation. Studies have demonstrated its potential as an anti-cancer agent, particularly against certain types of leukemia and breast cancer .
Industry
In the industrial sector, derivatives of this compound are explored for their potential use in the development of new pharmaceuticals and agrochemicals. Its ability to interact with biological targets makes it a valuable candidate for drug discovery .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential anti-cancer properties.
Uniqueness
What sets [2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid apart from similar compounds is its specific substitution pattern, which enhances its binding affinity to certain biological targets. This unique structure contributes to its potent inhibitory activity against protein tyrosine kinases and its potential as a therapeutic agent .
Properties
IUPAC Name |
2-[2-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-9-2-4-10(5-3-9)18-6-11-13(16-18)15-8-17(14(11)21)7-12(19)20/h2-6,8H,7H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJPVBZSWRQTRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C3C(=N2)N=CN(C3=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[5-(cyclopropylcarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3022141.png)




![5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3022150.png)




![(s,s)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B3022156.png)



